molecular formula C23H22N2O2 B2887226 {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol CAS No. 708999-85-3

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol

Cat. No. B2887226
CAS RN: 708999-85-3
M. Wt: 358.441
InChI Key: NFSWTILGCUYVDQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a benzimidazole core . It contains a phenyl methanol group attached to the benzimidazole ring, and a 2-methylphenoxyethyl group also attached to the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring, which is a fused benzene and imidazole ring. Attached to this ring is a phenyl methanol group and a 2-methylphenoxyethyl group .

Scientific Research Applications

DNA Binding Properties

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong affinity to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and plant chromosome analysis. Their utility extends to radioprotection and as topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Parabens, which share some structural similarities with benzimidazole derivatives, are used as preservatives in various products. Studies on their environmental fate and behavior highlight the persistent nature of such compounds in aquatic environments despite wastewater treatments. This research underscores the importance of understanding the biodegradability and ecological effects of synthetic compounds, including benzimidazole derivatives, in environmental science (Haman et al., 2015).

Optoelectronic Materials

Benzimidazole and its derivatives play a critical role in the development of optoelectronic materials. Research has shown that incorporating benzimidazole and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, useful for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This utilization demonstrates the vast potential of benzimidazole derivatives in advancing technology and material science (Lipunova et al., 2018).

Future Directions

Benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-9-5-8-14-21(17)27-16-15-25-20-13-7-6-12-19(20)24-23(25)22(26)18-10-3-2-4-11-18/h2-14,22,26H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWTILGCUYVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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